Vinylogous Michael Addition Selectivity
5-Methyl-4-nitroisoxazole acts as a vinylogous nucleophile in a chiral-at-metal rhodium(III)-catalyzed asymmetric Michael addition to α,β-unsaturated 2-acyl imidazoles. This specific reactivity leverages the 5-methyl group for enolate stabilization. In contrast, the more sterically hindered 3,5-dimethyl-4-nitroisoxazole is more commonly employed in different reaction manifolds, such as vinylogous Henry reactions or allylic-allylic alkylations, where it serves as a pronucleophile with a distinct reactivity profile [1]. The 5-methyl analog provides a unique balance of steric and electronic properties suitable for this specific asymmetric transformation.
| Evidence Dimension | Suitability for Chiral Rh(III)-Catalyzed Vinylogous Michael Addition |
|---|---|
| Target Compound Data | Adducts obtained in 80–96% yield with up to 97% enantioselectivity; reaction scalable to gram scale with 0.25 mol% catalyst loading [2]. |
| Comparator Or Baseline | 3,5-Dimethyl-4-nitroisoxazole: No data available for this specific transformation; reported for vinylogous Henry reactions and allylic-allylic alkylations [1]. |
| Quantified Difference | Not applicable; the 5-methyl compound is specifically enabled for this reaction class. |
| Conditions | Asymmetric vinylogous Michael addition with α,β-unsaturated 2-acyl imidazoles, catalyzed by a chiral-at-metal rhodium(III) complex [2]. |
Why This Matters
For researchers developing asymmetric methodologies or chiral building blocks, the specific reactivity of 5-methyl-4-nitroisoxazole in this high-yield, high-enantioselectivity transformation provides a distinct advantage over other 4-nitroisoxazoles, which may not participate or may require different conditions.
- [1] Kowalczyk-Dworak, D.; Kwit, M.; Albrecht, Ł. Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. J. Org. Chem. 2020, 85 (2), 1058-1069. View Source
- [2] Li, S.-W.; Du, Y.; Kang, Q. A chiral-at-metal asymmetric catalyzed vinylogous Michael addition of ortho-methyl aromatic nitro compounds for isoxazole derivative synthesis. Org. Biomol. Chem. 2019, 17, 2775-2779. View Source
